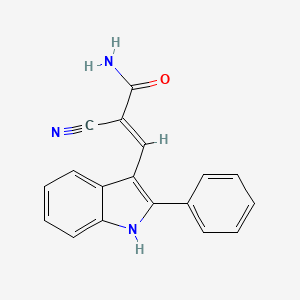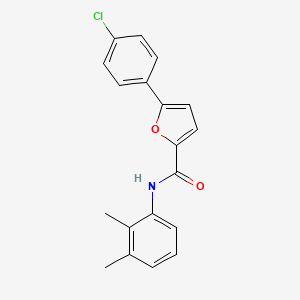
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide
説明
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-169 has shown promising results in preclinical studies as a potential therapy for various cancers and inflammatory diseases.
科学的研究の応用
Synthesis and Structural Analysis
- The compound 2-Cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide has been synthesized and structurally analyzed using techniques like NMR spectroscopy and single crystal X-ray diffraction. This research provides insights into its molecular structure and properties (Kariuki et al., 2022).
Corrosion Inhibition Applications
- Acrylamide derivatives, including structures similar to 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, have been explored for their corrosion inhibition properties, particularly for protecting metals like copper in acidic solutions. This research utilized methods like electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds as corrosion inhibitors (Abu-Rayyan et al., 2022).
Rearrangement Reactions
- The compound has been involved in studies exploring O,N and N,N double rearrangement reactions. These studies contribute to the understanding of chemical reaction mechanisms and synthetic pathways involving acrylamide derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985).
Antimicrobial Applications
- Polyacrylamides derived from compounds like 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such derivatives in combating various bacterial and fungal infections (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Antitumor Activity
- Certain derivatives of 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide have been investigated for their potential antitumor activities. These studies involve the synthesis of novel compounds and their evaluation against specific cancer cell lines, providing a foundation for future cancer treatment research (Fahim, Elshikh, & Darwish, 2019).
Organic Synthesis and Fluorochromic Properties
- Studies on 3-aryl-2-cyano acrylamide derivatives, related to 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, have revealed interesting fluorochromic properties. These properties are significant for applications in organic electronics and sensing technologies (Song et al., 2015).
特性
IUPAC Name |
(E)-2-cyano-3-(2-phenyl-1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-11-13(18(20)22)10-15-14-8-4-5-9-16(14)21-17(15)12-6-2-1-3-7-12/h1-10,21H,(H2,20,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNTAGTPOLQJF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-phenyl-1H-indol-3-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)